Differential UDP-Galactopyranose Mutase (UGM) Inhibition Relative to Antitubercular Lead JSF-3449
N-(furan-2-ylmethyl)-5-nitrofuran-2-carboxamide (CAS 4506-06-3) directly inhibits Mycobacterium tuberculosis UDP-galactopyranose mutase (UGM), an essential enzyme in mycobacterial cell wall biosynthesis, with an IC50 of 245 μM (2.45E+5 nM) [1]. In contrast, the optimized N-benzyl-5-nitrofuran-2-carboxamide series (exemplified by JSF-3449 and JSF-4088) targets whole-cell M. tuberculosis via an undefined mechanism with no reported UGM inhibition data, achieving MIC values of 0.019–0.20 μM against H37Rv [2]. This differential target engagement profile establishes CAS 4506-06-3 as a mechanistically distinct probe for UGM-specific inhibition studies, offering orthogonal utility relative to whole-cell active but target-agnostic nitrofuran carboxamides.
| Evidence Dimension | In vitro enzyme inhibition (UGM) |
|---|---|
| Target Compound Data | IC50 = 245 μM |
| Comparator Or Baseline | JSF-3449 / JSF-4088: UGM inhibition not reported; whole-cell MIC = 0.019–0.20 μM |
| Quantified Difference | Not applicable (different endpoints) |
| Conditions | M. tuberculosis UDP-galactopyranose mutase expressed in E. coli; UDP-6-[³H]-Galf substrate |
Why This Matters
This compound provides a specific tool for studying UGM inhibition—a validated but underexplored antitubercular target—whereas whole-cell active analogs like JSF-3449 lack defined target engagement data, limiting their utility in mechanistic studies.
- [1] BindingDB: BDBM49921. IC50: 2.45E+5 nM against M. tuberculosis UDP-galactopyranose mutase. View Source
- [2] Gallardo-Macias R, et al. Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. Bioorg Med Chem Lett. 2019;29(4):601-606. View Source
